2,4,6-trifluoro-N-methoxy-N-methylbenzamide
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Overview
Description
2,4,6-Trifluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a methoxy and a methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trifluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,4,6-trifluorobenzoic acid and N-methoxy-N-methylamine.
Oxidation and Reduction: Various intermediates and final products depending on the specific conditions.
Scientific Research Applications
2,4,6-Trifluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-trifluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups further modulate its chemical properties, influencing its solubility and stability.
Comparison with Similar Compounds
2,4,6-Trifluoro-N-methylbenzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,4-Difluoro-N-methoxy-N-methylbenzamide: Contains only two fluorine atoms, leading to variations in its chemical behavior.
2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Similar structure but with an acetamide group instead of a benzamide group.
Properties
IUPAC Name |
2,4,6-trifluoro-N-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURWTIDWPYHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1F)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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